ethyl 6-phenyl-3-(trifluoromethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate
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Overview
Description
Ethyl 6-phenyl-3-(trifluoromethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate is a heterocyclic compound that combines the structural features of triazole and thiadiazine.
Preparation Methods
The synthesis of ethyl 6-phenyl-3-(trifluoromethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate typically involves the condensation of 4-amino-5-mercapto-3-phenyl-1,2,4-triazole with ethyl 2-bromo-2-(trifluoromethyl)acetate under reflux conditions . The reaction is usually carried out in the presence of a base such as triethylamine in a suitable solvent like ethanol. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts and advanced purification techniques .
Chemical Reactions Analysis
Ethyl 6-phenyl-3-(trifluoromethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry: This compound exhibits a wide range of pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities. It has been investigated as a potential drug candidate for the treatment of various diseases.
Mechanism of Action
The mechanism of action of ethyl 6-phenyl-3-(trifluoromethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. It can inhibit various enzymes, such as carbonic anhydrase, cholinesterase, and alkaline phosphatase, by binding to their active sites . The compound’s ability to form hydrogen bonds and interact with receptor sites contributes to its pharmacological effects .
Comparison with Similar Compounds
Ethyl 6-phenyl-3-(trifluoromethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable pharmacological activities.
Triazolo[4,3-a]pyrazine derivatives: These compounds also possess a triazole ring fused with another heterocycle and show significant biological activities.
1,2,4-Oxadiazole derivatives: These compounds have a different heterocyclic core but exhibit similar pharmacological properties, such as antimicrobial and anticancer activities.
This compound stands out due to its unique combination of structural features and diverse pharmacological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H13F3N4O2S |
---|---|
Molecular Weight |
358.34 g/mol |
IUPAC Name |
ethyl 6-phenyl-3-(trifluoromethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate |
InChI |
InChI=1S/C14H13F3N4O2S/c1-2-23-11(22)10-9(8-6-4-3-5-7-8)20-21-12(14(15,16)17)18-19-13(21)24-10/h3-7,9-10,20H,2H2,1H3 |
InChI Key |
VVQMLZRWAQZMQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(NN2C(=NN=C2S1)C(F)(F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
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